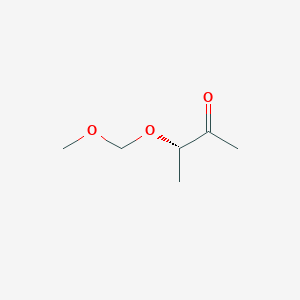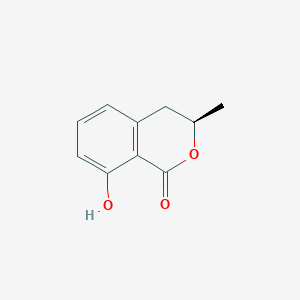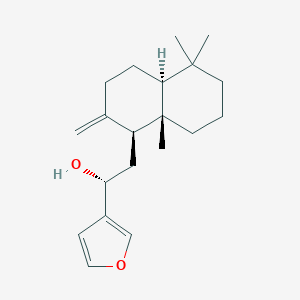
4-氯-7-氮杂吲哚
概述
描述
4-Chloro-7-azaindole is a white to brown solid . It is a useful intermediate for drug discovery research, particularly in the synthesis of 7-azaindole derivatives and synthetic cytokinin analogues .
Synthesis Analysis
The synthesis of 7-azaindole derivatives, including 4-Chloro-7-azaindole, is achieved through Suzuki coupling using appropriate halogenated 7-azaindole and boronic acids . The development of synthetic techniques for the functionalization of 7-azaindoles continues to be an active area of research .Molecular Structure Analysis
The molecular formula of 4-Chloro-7-azaindole is C7H5ClN2 . A binding mode analysis study helps to better understand the interaction of azaindole heterocycles into the ATP binding site .Chemical Reactions Analysis
4-Chloro-7-azaindole is a biochemical reagent that can be used as a biological material or organic compound for life science related research . The functionalization of the 7-azaindole template has been achieved through advances in metal-catalyzed chemistry .Physical And Chemical Properties Analysis
4-Chloro-7-azaindole is a white to brown solid . Its molecular weight is 152.58 . It has a melting point of approximately 176-181 °C .科学研究应用
Drug Discovery and Development
4-Chloro-7-azaindole: is a valuable intermediate in the field of drug discovery . Its structure is a key component in the synthesis of 7-azaindole derivatives , which are explored for their medicinal properties. These derivatives have been investigated for their potential as pharmacophores, which are parts of a molecular structure that is responsible for a particular biological interaction that causes a drug effect.
Synthesis of Cytokinin Analogues
In plant biology, 4-Chloro-7-azaindole serves as an intermediate for creating synthetic cytokinin analogues . Cytokinins are a class of plant hormones that promote cell division and growth. Synthetic analogues can be used to study hormone functions and could lead to agricultural applications such as enhancing crop yields or improving plant resistance to various stresses.
Metal-Catalyzed Chemistry
Advancements in metal-catalyzed chemistry have utilized 4-Chloro-7-azaindole for global ring functionalization . This process involves the addition of various functional groups to the 7-azaindole ring, which can significantly alter the compound’s chemical properties and enhance its utility in creating more complex molecules for various applications.
Pharmacological Research
The 7-azaindole moiety, part of the 4-Chloro-7-azaindole structure, has attracted interest due to its powerful medicinal properties . Research in this area focuses on developing new drugs that can interact with biological targets, offering potential treatments for a range of diseases.
Chemical Synthesis Optimization
4-Chloro-7-azaindole: is used in the development of elegant synthetic techniques . Researchers aim to optimize the synthesis processes of 7-azaindole derivatives, making them more efficient, cost-effective, and environmentally friendly.
作用机制
Target of Action
4-Chloro-7-azaindole belongs to the class of azaindole compounds, which are known to have anticancer, antibacterial, and antiviral biological activities . The primary targets of 4-Chloro-7-azaindole are believed to be various kinases, including Janus kinase . Kinases play a crucial role in cellular signaling and are often implicated in disease states, making them important targets for therapeutic intervention .
Mode of Action
It is known that azaindole derivatives can interact with their kinase targets by binding to the atp binding site . This interaction can inhibit the kinase’s activity, leading to changes in cellular signaling pathways.
Biochemical Pathways
The biochemical pathways affected by 4-Chloro-7-azaindole are likely to be those regulated by its kinase targets. For example, Janus kinases are involved in various signaling pathways, including those related to immune response and cell growth . By inhibiting these kinases, 4-Chloro-7-azaindole could potentially disrupt these pathways, leading to downstream effects such as reduced cell proliferation.
Pharmacokinetics
Azaindoles are generally considered to be good pharmacophores for various therapeutic targets , suggesting that they may have favorable ADME properties
Result of Action
The molecular and cellular effects of 4-Chloro-7-azaindole’s action would depend on the specific kinase targets it interacts with and the pathways these kinases regulate. Given its potential anticancer, antibacterial, and antiviral activities , it could be expected to have effects such as inhibiting cell growth or viral replication.
安全和危害
未来方向
The 7-azaindole building block, including 4-Chloro-7-azaindole, has attracted considerable interest in the field of drug discovery . The development of synthetic techniques for the functionalization of 7-azaindoles continues to be an active area of research . The dual inhibition of CDK9/Cyclin T and Haspin could afford a potentially potent antimitotic agent of value in further anticancer studies .
属性
IUPAC Name |
4-chloro-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c8-6-2-4-10-7-5(6)1-3-9-7/h1-4H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNTZVGMWXCFCTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=CC(=C21)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50464294 | |
| Record name | 4-CHLORO-7-AZAINDOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50464294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-7-azaindole | |
CAS RN |
55052-28-3 | |
| Record name | 4-CHLORO-7-AZAINDOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50464294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-1H-pyrrolo[2,3-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 4-Chloro-7-azaindole and its derivatives interesting for anticancer research?
A: 4-Chloro-7-azaindole belongs to the 7-azaindole family, which has garnered interest for its ability to coordinate with metal ions like platinum(II) and gold(I) [, , , ]. These metal complexes, incorporating 7-azaindole derivatives as ligands, have demonstrated promising in vitro antitumor activity against various human cancer cell lines, sometimes surpassing the potency of cisplatin [, , ].
Q2: How do these metal complexes with 4-Chloro-7-azaindole derivatives exert their anticancer effects?
A: While the exact mechanism is still under investigation, studies suggest that these complexes might operate differently than cisplatin. For instance, a platinum(II) diiodido complex with 2-methyl-4-chloro-7-azaindole induced G2-cell cycle arrest in A2780 cells [], contrasting with cisplatin's S-phase arrest. Further research indicated this complex might activate p53-independent cell death pathways, leading to necrosis as the primary mode of cell death [].
Q3: Has the stability of these complexes been investigated, and how does it relate to their activity?
A: Yes, stability studies have been conducted. Research shows that some dichloridoruthenium(II) complexes with 7-azaindole derivatives were unstable in water-containing solvents, releasing the 7-azaindole ligand, which correlated with their lack of anticancer activity against the A2780 cell line []. This highlights the importance of complex stability for maintaining antitumor efficacy. Conversely, a gold(I) complex with 2-methyl-4-chloro-7-azaindole demonstrated stability in water-containing solutions even in the presence of biomolecules like glutathione and cysteine, suggesting a potential for sustained activity [].
Q4: What is the significance of Structure-Activity Relationship (SAR) studies for 4-Chloro-7-azaindole derivatives?
A: SAR studies are crucial for understanding how different substituents on the 7-azaindole ring influence the activity, potency, and selectivity of the resulting metal complexes. For example, incorporating halogens like bromine or iodine at specific positions on the 7-azaindole ring significantly enhanced the in vitro cytotoxicity of gold(I) complexes against A2780 cells compared to the unsubstituted 7-azaindole complex []. This underscores the potential for tailoring the properties and efficacy of these complexes through targeted structural modifications.
Q5: Are there any analytical techniques used to characterize and study these complexes?
A5: Various analytical techniques have been employed to characterize these complexes, including:
- Spectroscopic methods: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁵N, ¹⁹⁵Pt, ³¹P), Infrared (IR) spectroscopy, and Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly used for structural elucidation and studying interactions with biomolecules [, , , , ].
- X-ray diffraction: Single-crystal X-ray analysis provides detailed structural information, including coordination modes and spatial arrangements within the complexes [, ].
- Other techniques: Elemental analysis helps confirm the composition of the synthesized complexes, while cell-based assays, flow cytometry, and Western blot analyses are employed to evaluate in vitro activity and investigate the mechanism of action [, , , ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Benzyloxy-10,11-dihydrodibenzo[b,f[[1,4]thiazepin-11-one](/img/structure/B22727.png)






![4-Methoxy-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B22749.png)





